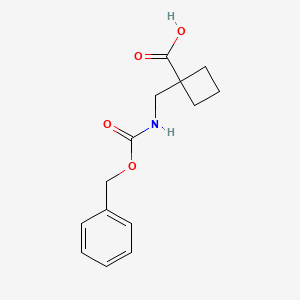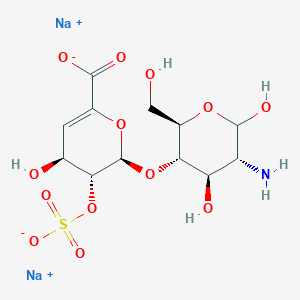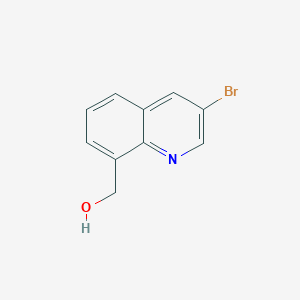
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate
説明
“tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of “tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” involves the use of a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” is represented by the empirical formula C17H26N2O2 . Its molecular weight is 290.40 .
Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” are related to its role as a semi-flexible linker in PROTAC development for targeted protein degradation .
Physical And Chemical Properties Analysis
“tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” is a powder . It has a storage temperature of 2-8°C .
科学的研究の応用
PROTAC Development
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate: is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The semi-flexible nature of this compound allows for the optimal orientation of the degrader, which is crucial for the formation of the ternary complex between the E3 ligase, PROTAC, and the target protein.
Targeted Protein Degradation
The compound serves as a building block in the synthesis of molecules designed for targeted protein degradation . This approach is a promising therapeutic strategy for the treatment of diseases where the degradation of specific proteins is beneficial, such as cancer or neurodegenerative disorders.
Drug-Like Properties Optimization
Incorporating rigidity into the linker region of bifunctional protein degraders, which include this tert-butyl compound, can significantly impact the drug-like properties of the resulting molecules . This optimization is essential for improving the pharmacokinetics and pharmacodynamics of new drugs.
Synthesis of Pim-1 Inhibitors
This compound is used as a reactant in the synthesis of Pim-1 kinase inhibitors . Pim-1 is an oncogene, and its inhibitors are studied for their potential to treat various cancers by inhibiting the kinase activity of Pim-1, thereby preventing the growth and survival of cancer cells.
Development of GPR119 Agonists
It also serves as a reactant in the creation of selective GPR119 agonists . GPR119 is a receptor involved in glucose homeostasis, and its agonists are being researched for the treatment of type II diabetes by stimulating insulin secretion.
Chemical Synthesis and Modification
The compound is employed in various chemical synthesis and modification processes, such as α-arylation and α-benzylation of aldehydes . These reactions are important for constructing complex molecules with high precision, which is essential in the development of pharmaceuticals and other chemical entities.
Safety And Hazards
将来の方向性
The future directions for “tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate” involve its use in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
特性
IUPAC Name |
tert-butyl 4-[4-amino-2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-8-6-12(7-9-19)15-5-4-14(18)10-13(15)11-20/h4-5,10,12,20H,6-9,11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPVSDXQDBJNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-amino-2-(hydroxymethyl)phenyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



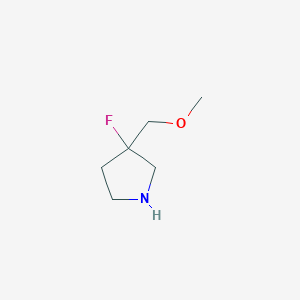

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![(2S)-2-{[1-(2-fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1449566.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)
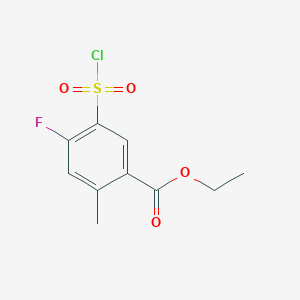
![tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1449572.png)
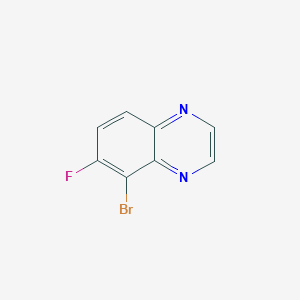
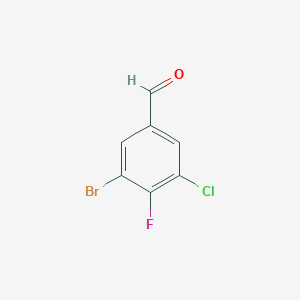
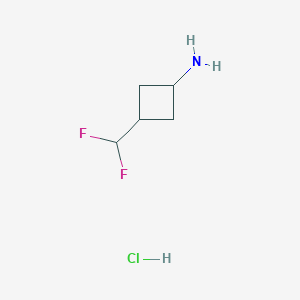
![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
